
N-(2-(Methylthio)pyrimidin-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Methylthio)pyrimidin-5-yl)formamide is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)pyrimidin-5-yl)formamide typically involves the reaction of 2-(methylthio)pyrimidine with formamide under specific conditions. One common method includes the use of a formylating agent such as formic acid or formic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylthio)pyrimidin-5-yl)formamide undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The formamide group can be reduced to an amine under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(Methylthio)pyrimidin-5-yl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(Methylthio)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
- N-Methyl-N-(2-pyridyl)formamide
Uniqueness
N-(2-(Methylthio)pyrimidin-5-yl)formamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives .
Properties
Molecular Formula |
C6H7N3OS |
|---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
N-(2-methylsulfanylpyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-7-2-5(3-8-6)9-4-10/h2-4H,1H3,(H,9,10) |
InChI Key |
OBGKRXXLQBKQPL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


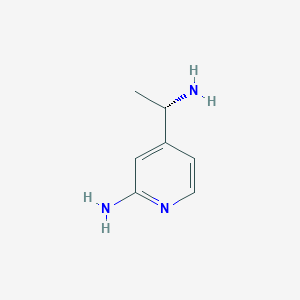
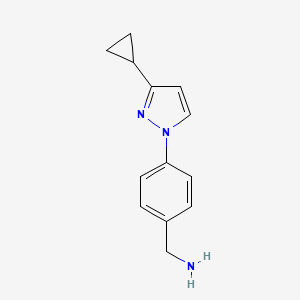


![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)

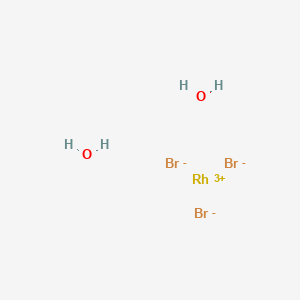

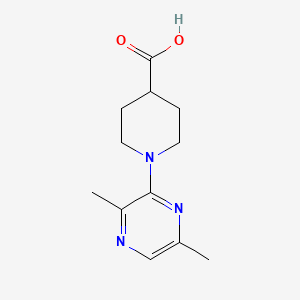
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

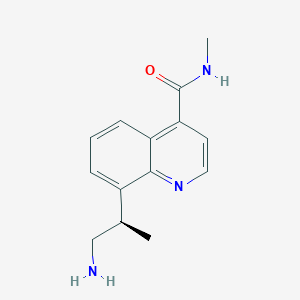

![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
